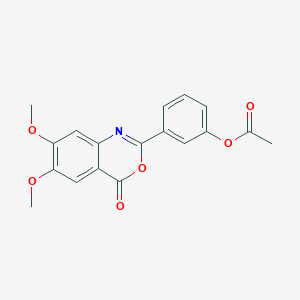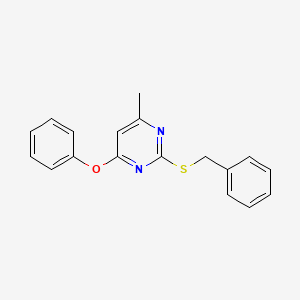
3-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate, also known as DMOBA, is a benzoxazine derivative that has gained significant attention in scientific research. DMOBA is a versatile compound with a wide range of applications in various fields such as material science, organic chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
3-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate has been widely used in scientific research due to its unique properties. It has been used as a monomer for the synthesis of various polymers and copolymers. This compound-based polymers have shown excellent thermal stability, mechanical properties, and flame retardancy, making them suitable for various applications such as coatings, adhesives, and electronic materials.
In addition to material science, this compound has also been studied for its biological activities. It has been reported to exhibit antitumor, anti-inflammatory, and antioxidant activities. This compound has also been shown to inhibit the growth of several cancer cell lines by inducing apoptosis and cell cycle arrest. These findings suggest that this compound has potential as a therapeutic agent for cancer treatment.
Mecanismo De Acción
The mechanism of action of 3-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways. For example, this compound has been shown to activate the p38 MAPK signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. This compound has also been reported to inhibit the NF-κB signaling pathway, which is involved in inflammation and tumor progression.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis and cell cycle arrest in cancer cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress in cells. These effects suggest that this compound has potential as a therapeutic agent for cancer and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate has several advantages for lab experiments. It is easy to synthesize and purify, making it a feasible compound for large-scale production. This compound is also stable under various conditions, making it suitable for long-term storage and transportation. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can limit its applications in biological studies. This compound also has low bioavailability, which can affect its efficacy as a therapeutic agent.
Direcciones Futuras
There are several future directions for the research on 3-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate. One potential direction is to explore its applications in drug delivery systems. This compound-based polymers have shown potential as drug carriers due to their biocompatibility and biodegradability. Another direction is to investigate the molecular mechanisms underlying the biological activities of this compound. Understanding the mechanism of action of this compound can provide insights into its potential as a therapeutic agent. Finally, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical trials.
Conclusion
In conclusion, this compound is a versatile compound with a wide range of applications in various fields. Its unique properties make it a promising compound for material science and biochemistry. This compound has shown potential as a therapeutic agent for cancer and inflammatory diseases. However, further studies are needed to fully understand its mechanism of action and evaluate its safety and efficacy.
Métodos De Síntesis
3-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate can be synthesized by the reaction of 2-aminophenol with 2,4-dimethoxybenzaldehyde in the presence of acetic anhydride and catalytic amount of pyridine. The reaction yields a yellow solid, which can be purified by recrystallization from ethanol. The overall synthesis of this compound is simple and efficient, making it a feasible compound for large-scale production.
Propiedades
IUPAC Name |
[3-(6,7-dimethoxy-4-oxo-3,1-benzoxazin-2-yl)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO6/c1-10(20)24-12-6-4-5-11(7-12)17-19-14-9-16(23-3)15(22-2)8-13(14)18(21)25-17/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKADXAMNCQAQFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C2=NC3=CC(=C(C=C3C(=O)O2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{[5-(2,3-dimethyl-4-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5795713.png)
![methyl 2-{[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}benzoate](/img/structure/B5795723.png)


![N-(2-methoxyphenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea](/img/structure/B5795745.png)

![N-(4-chlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5795763.png)

![N-(4-iodophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5795776.png)
![4-[(anilinocarbonyl)amino]-N,N-diethylbenzenesulfonamide](/img/structure/B5795781.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexylglycinamide](/img/structure/B5795789.png)
![4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5795795.png)
![methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5795805.png)

